molecular formula C15H11FO4 B6405957 2-(3-Carboxy-5-fluorophenyl)-6-methylbenzoic acid CAS No. 1261926-40-2

2-(3-Carboxy-5-fluorophenyl)-6-methylbenzoic acid

Cat. No.: B6405957
CAS No.: 1261926-40-2
M. Wt: 274.24 g/mol
InChI Key: NZYMQAVPRMYFMT-UHFFFAOYSA-N
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Description

2-(3-Carboxy-5-fluorophenyl)-6-methylbenzoic acid is a fluorinated aromatic carboxylic acid This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxy-5-fluorophenyl)-6-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 2-methylbenzoic acid.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product. For example, a Friedel-Crafts acylation reaction can be employed to introduce the carboxyl group onto the aromatic ring.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxy-5-fluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-(3-Carboxy-5-fluorophenyl)-6-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Carboxy-5-fluorophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with proteins or enzymes, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carboxy-5-fluorophenyl)phenol
  • 2-(3-Carboxy-5-fluorophenyl)-6-chlorobenzoic acid
  • 2-(3-Carboxy-5-fluorophenyl)-4-chlorobenzoic acid

Uniqueness

2-(3-Carboxy-5-fluorophenyl)-6-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-carboxy-5-fluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-8-3-2-4-12(13(8)15(19)20)9-5-10(14(17)18)7-11(16)6-9/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYMQAVPRMYFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690887
Record name 5'-Fluoro-3-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-40-2
Record name 5'-Fluoro-3-methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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